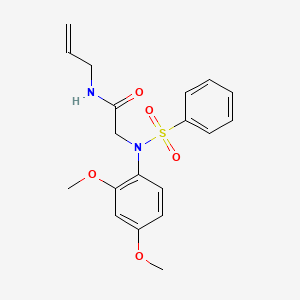
N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as ADP-Glo, is a chemical compound used in scientific research for the detection of ADP (adenosine diphosphate) in biological samples. ADP is a crucial molecule in cellular energy metabolism, and its detection is essential for understanding cellular processes.
Mecanismo De Acción
ADP-Glo works by converting ADP to ATP (adenosine triphosphate) in the presence of luciferase and luciferin. The resulting ATP is then used as a substrate for the luciferase reaction, which generates light. The amount of light produced is proportional to the amount of ADP in the sample. ADP-Glo is highly sensitive and can detect ADP at low concentrations.
Biochemical and Physiological Effects:
ADP-Glo has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that does not interfere with cellular processes or metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADP-Glo has several advantages over other methods for detecting ADP. It is highly sensitive and can detect ADP at low concentrations. It is also a one-step assay that is easy to perform and does not require extensive sample preparation. ADP-Glo is compatible with a wide range of biological samples, including cell lysates, tissue extracts, and purified enzymes.
However, ADP-Glo has some limitations. It requires the use of luciferase and luciferin, which can be expensive. It also requires a luminometer to detect the light produced by the luciferase reaction. ADP-Glo is not suitable for detecting ATP or other nucleotides, and it cannot distinguish between ADP and ATP.
Direcciones Futuras
There are several future directions for the use of ADP-Glo in scientific research. One area of research is the development of new compounds that target enzymes involved in cellular energy metabolism. ADP-Glo can be used to screen large compound libraries for potential drug candidates. Another area of research is the study of ADP in different cellular processes, such as autophagy and apoptosis. ADP-Glo can be used to measure changes in ADP levels in response to different stimuli. Finally, there is potential for the use of ADP-Glo in clinical research, such as the diagnosis and monitoring of metabolic disorders.
Métodos De Síntesis
ADP-Glo is synthesized by the reaction of N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)glycinamide with phenylsulfonyl chloride. The resulting compound is purified by column chromatography to obtain ADP-Glo. The synthesis method is relatively simple and efficient, making ADP-Glo readily available for scientific research.
Aplicaciones Científicas De Investigación
ADP-Glo is widely used in scientific research for the detection of ADP in biological samples. It is used to measure the activity of enzymes involved in cellular energy metabolism, such as kinases and ATPases. ADP-Glo has been used to study various cellular processes, including signal transduction, metabolism, and cell proliferation. It is also used in drug discovery research to identify compounds that target enzymes involved in cellular energy metabolism.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-12-20-19(22)14-21(27(23,24)16-8-6-5-7-9-16)17-11-10-15(25-2)13-18(17)26-3/h4-11,13H,1,12,14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTZXXZLMDROMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6181364 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5208836.png)

![1-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5208848.png)
![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(5-methyl-2-furyl)nicotinonitrile](/img/structure/B5208862.png)
![2-(2,4-dichlorophenoxy)-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B5208865.png)
![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5208872.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5208875.png)
![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5208883.png)
![ethyl 4-[(3,5-dinitro-2-pyridinyl)amino]benzoate](/img/structure/B5208889.png)
![6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5208895.png)
![4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5208899.png)
![ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5208900.png)
![4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5208911.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide](/img/structure/B5208919.png)